1-Butylsulfonyl-3-phenoxypropan-2-ol
Description
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Properties
CAS No. |
5350-72-1 |
|---|---|
Molecular Formula |
C13H20O4S |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
1-butylsulfonyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C13H20O4S/c1-2-3-9-18(15,16)11-12(14)10-17-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3 |
InChI Key |
HQPPUDGUSSQEEK-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)CC(COC1=CC=CC=C1)O |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Mechanistic Basis for Sulfinamide Addition
The metal-free synthesis of γ-ketosulfones, as demonstrated by the reaction of sulfinamide derivatives with Michael acceptors, provides a foundational strategy for introducing sulfonyl groups. In this approach, tert-butylsulfinamide reacts with α,β-unsaturated ketones in the presence of HBF₄, facilitating conjugate addition to form γ-ketosulfones. For 1-butylsulfonyl-3-phenoxypropan-2-ol, adapting this method requires a phenoxy-substituted Michael acceptor, such as 3-phenoxypropenone.
The reaction proceeds via protonation of the Michael acceptor by HBF₄, enhancing electrophilicity at the β-position. Nucleophilic attack by the sulfinamide generates a sulfone intermediate, which undergoes tautomerization to yield the γ-ketosulfone. Subsequent reduction of the ketone to a secondary alcohol using NaBH₄ or catalytic hydrogenation furnishes the target alcohol. For example, in the synthesis of 3-(tert-butylsulfonyl)cyclohexanone, HBF₄-mediated conditions achieved 73% yield after 24 hours.
Optimization and Substrate Scope
Critical parameters include:
- Catalyst Loading : HBF₄ at 1.0 equivalent ensures efficient protonation without side reactions.
- Solvent Systems : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) enhance solubility of sulfinamides and Michael acceptors.
- Temperature : Reactions proceed optimally at 0–25°C to minimize decomposition.
Challenges arise in synthesizing the phenoxypropenone precursor, which may require Claisen condensation of phenyl ether derivatives. Purification via flash chromatography (cyclohexane/ethyl acetate, 4:6) effectively isolates the product, as evidenced by the isolation of 3-(tert-butylsulfonyl)propanal in 39% yield.
Epoxide Ring-Opening with Sulfinate Salts
Regioselective Sulfonylation
Epoxide ring-opening by sodium butylsulfinate represents a direct route to install the sulfonyl group at the terminal carbon. The synthesis begins with 2,3-epoxypropyl phenyl ether, prepared via epoxidation of allyl phenyl ether using meta-chloroperbenzoic acid (mCPBA). Subsequent treatment with sodium butylsulfinate under acidic conditions (HBF₄ or BF₃·OEt₂) induces nucleophilic attack at the less substituted carbon, yielding this compound.
Reaction Conditions :
- Solvent : Dichloromethane or THF.
- Catalyst : HBF₄ (0.2 equivalents) accelerates ring-opening.
- Temperature : 0–5°C minimizes side reactions.
This method mirrors the synthesis of 3-(tert-butylsulfonyl)propanal, where HBF₄-mediated conditions achieved 39% yield.
Side Reactions and Mitigation
Competing attack at the more substituted epoxide carbon can occur, forming regioisomers. Employing bulky sulfinate salts or polar solvents favors attack at the terminal carbon. For instance, tert-butylsulfinate’s steric bulk improves regioselectivity, as seen in the synthesis of 4-(tert-butylsulfonyl)butan-2-one (68% yield).
Thiol-Ene Click Chemistry Followed by Oxidation
Thiol-Ene Coupling
Allyl phenyl ether undergoes radical-mediated thiol-ene reaction with butylthiol, catalyzed by azobisisobutyronitrile (AIBN), to form 1-(butylthio)-3-phenoxypropane-2-ol. UV irradiation or thermal initiation (60–80°C) drives the reaction, achieving near-quantitative conversion.
Oxidation to Sulfonyl
The thioether intermediate is oxidized to the sulfonyl derivative using hydrogen peroxide (30%) in ethanol or Oxone® in aqueous acetonitrile. For example, oxidation of trans-menthyl-2,8-dien-1-ol with H₂O₂ in THF achieved 97.5% purity. Applied to the target compound, this step typically requires 6–12 hours at 20–25°C.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Techniques
Flash chromatography with cyclohexane/ethyl acetate (3:7 to 7:3) effectively separates sulfonyl derivatives, as demonstrated in the purification of 3-(tert-butylsulfonyl)cyclohexanone. Gradient elution resolves regioisomers and unreacted starting materials.
Spectroscopic Validation
- ¹H NMR : Key signals include the sulfonyl-adjacent methylene protons (δ 3.20–3.60 ppm) and aromatic protons from the phenoxy group (δ 6.85–7.45 ppm).
- IR : Strong S=O stretches appear at 1100–1300 cm⁻¹.
- HRMS : Accurate mass confirmation ensures product identity, as seen for C₁₃H₁₆O₃NaS ([M + Na]⁺ = 275.0712).
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 1-Butylsulfonyl-3-phenoxypropan-2-ol in environmental samples?
- Methodology : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for isolating the compound from aqueous matrices. Post-conditioning with methanol and water, samples are eluted with methanol:2-propanol (3:1 v/v). Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative mode is optimal for quantification. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption .
Q. How can researchers optimize the synthesis of this compound?
- Methodology : Utilize nucleophilic substitution reactions, where 3-phenoxypropan-2-ol reacts with butylsulfonyl chloride in anhydrous conditions. Purify intermediates via SPE (as in ) or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Validate purity via LC-MS and nuclear magnetic resonance (NMR) spectroscopy .
Q. What are the stability considerations for storing this compound?
- Methodology : Store the compound at −18°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture and acidic/basic conditions, which may hydrolyze the sulfonyl group. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products via high-resolution LC-MS .
Advanced Research Questions
Q. How can contradictory data in the quantification of this compound across laboratories be resolved?
- Methodology : Standardize protocols for sample preparation (e.g., SPE cartridge batch validation) and instrument calibration (e.g., using deuterated internal standards like triclosan-d3). Perform interlaboratory comparisons with blinded samples and apply statistical tools (e.g., ANOVA) to identify systematic biases. Cross-validate results with orthogonal methods like gas chromatography (GC-MS) .
Q. What experimental designs are suitable for studying the environmental fate of this compound in wastewater systems?
- Methodology : Simulate wastewater treatment processes (e.g., aerobic/anaerobic digestion) in batch reactors spiked with the compound. Monitor degradation kinetics using LC-MS and identify metabolites via tandem MS (MS/MS). Use isotope-labeled analogs (e.g., carbon-13) to trace transformation pathways. Correlate findings with field data from influent/effluent sampling .
Q. How can researchers investigate the receptor-binding potential of this compound in biological systems?
- Methodology : Employ radioligand binding assays with tritium-labeled compounds on target receptors (e.g., GPCRs or ion channels). Use competitive binding curves to calculate IC₅₀ values. Validate specificity via knockout cell lines or siRNA silencing. For in vivo studies, apply pharmacokinetic modeling to assess bioavailability and tissue distribution .
Q. What strategies are effective for identifying degradation products of this compound under oxidative conditions?
- Methodology : Expose the compound to hydroxyl radicals (generated via Fenton’s reagent) and analyze products using high-resolution orbitrap-MS. Fragment ions and neutral loss patterns help elucidate structural modifications. Compare results with computational predictions (e.g., in silico tools like EPA EPI Suite) to prioritize toxicologically relevant metabolites .
Key Methodological Considerations
- Sample Preparation : Prioritize SPE over liquid-liquid extraction for higher recovery rates (~85–95%) .
- Analytical Validation : Include matrix-matched calibration curves to account for ion suppression/enhancement in LC-MS .
- Synthetic Optimization : Use anhydrous sodium sulfate to remove residual water during synthesis, improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
